N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can vary greatly depending on the specific compound. For example, the empirical formula for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is C10H8N2O2S .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antibacterial and Antiproliferative Activities
Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at exploring their antibacterial properties. Such compounds, including N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide, have shown significant antibacterial activity against various strains. This aligns with efforts to develop new agents in the battle against bacterial resistance. The compounds were synthesized through reactions involving precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, leading to derivatives that displayed high antibacterial activities in preliminary tests (Azab, Youssef, & El-Bordany, 2013).
In another study, the anticancer properties of N,N-dimethylbenzenesulfonamide derivatives, including the thiazole and pyridine variants, were investigated. These compounds showed promising antiproliferative effects against human breast cancer cell lines, highlighting their potential as therapeutic agents. The structure-activity relationship analysis indicated that the presence of the sulfonamido group played a crucial role in enhancing the compounds' efficacy. Molecular docking studies further supported the potential of these sulfonamides in cancer treatment, showcasing their interaction with carbonic anhydrase IX, a target often overexpressed in cancer cells (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Sulfonamide Hybrids and Pharmacological Potential
A comprehensive review of sulfonamide-based hybrid compounds revealed their significant pharmacological potential, encompassing a broad spectrum of activities such as antibacterial, anti-carbonic anhydrase, antitumor, and anti-inflammatory properties. This diversity underscores the versatility of sulfonamides, including this compound, in drug development. The synthesis of these hybrids incorporates various organic compounds, leading to a wide array of pharmacologically active agents. This area of research opens up new avenues for the development of novel therapeutic agents with enhanced efficacy and specificity (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they can have various molecular and cellular effects .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,14-4-2-7-17-10-14)18-8-5-13-11-22-15(19-13)12-3-1-6-16-9-12/h1-4,6-7,9-11,18H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHYIUIQTWOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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